molecular formula C10H6N4O B8311933 Isoquinoline-5-carbonyl azide

Isoquinoline-5-carbonyl azide

Cat. No. B8311933
M. Wt: 198.18 g/mol
InChI Key: OKUQLDUXFSLLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07285563B2

Procedure details

Isoquinoline-5-carboxylic acid monohydrate (5.00 g, 26.2 mmol) was suspended in dichloromethane (200 ml) and N,N-dimethylformamide (5 drops) added. Oxalyl chloride (4.57 ml, 52 mmol) was then added and the reaction stirred for 7 h. The solvent and excess oxalyl chloride was then evaporated and the residue taken up in dichloromethane (200 ml). A solution of sodium azide (2.1 g, 32.3 mmol) and tetra-n-butylammonium bromide (850 mg) in water (50 ml) was then added in one portion and the mixture stirred for 20 min. The layers were separated and the aqueous phase extracted with more dichloromethane (100 ml). The combined organic phases were evaporated and the residue purified by flash column chromatography (eluant ethyl acetate-dichloromethane (1:4)) to give the title compound as a yellow solid (2.27 g, 44%).
Name
Isoquinoline-5-carboxylic acid monohydrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
850 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
O.[CH:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([C:12]([OH:14])=O)[C:6]=2[CH:5]=[CH:4][N:3]=1.C(Cl)(=O)C(Cl)=O.[N-:21]=[N+:22]=[N-:23].[Na+]>ClCCl.CN(C)C=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:7]([C:12]([N:21]=[N+:22]=[N-:23])=[O:14])[C:6]=2[CH:5]=[CH:4][N:3]=1 |f:0.1,3.4,7.8|

Inputs

Step One
Name
Isoquinoline-5-carboxylic acid monohydrate
Quantity
5 g
Type
reactant
Smiles
O.C1=NC=CC=2C(=CC=CC12)C(=O)O
Step Two
Name
Quantity
4.57 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
850 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent and excess oxalyl chloride was then evaporated
STIRRING
Type
STIRRING
Details
the mixture stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with more dichloromethane (100 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography (eluant ethyl acetate-dichloromethane (1:4))

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1=NC=CC=2C(=CC=CC12)C(=O)N=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.